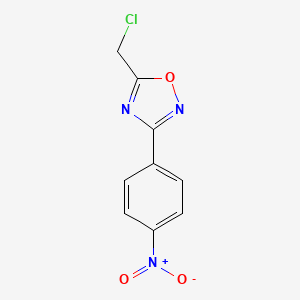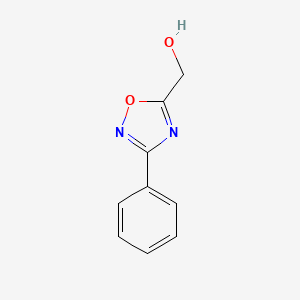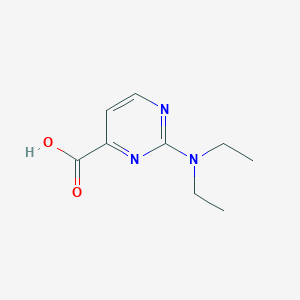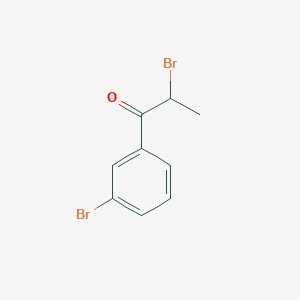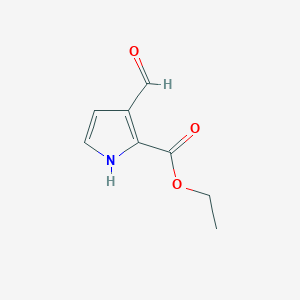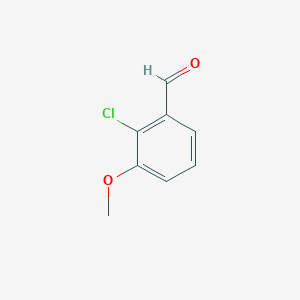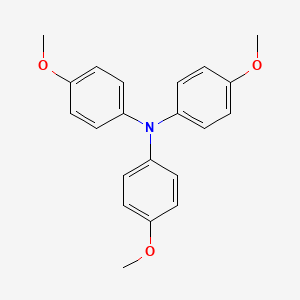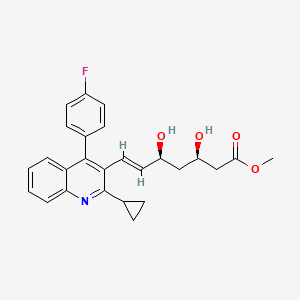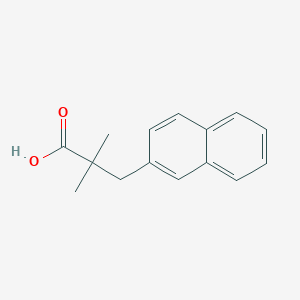
4,4'-二乙炔基联苯
描述
4,4'-Diethynylbiphenyl is a chemical compound that serves as a monomer or comonomer in the synthesis of various polymeric materials. It is characterized by the presence of two ethynyl groups attached to a biphenyl structure, which allows it to participate in polymerization reactions to form extended conjugated networks. These networks can exhibit a range of properties depending on the specific synthesis and functionalization methods employed .
Synthesis Analysis
The synthesis of polymers using 4,4'-Diethynylbiphenyl involves chain-growth copolymerization techniques. For instance, it can be copolymerized with functionalized mono- and diethynylbenzenes to create highly cross-linked polyacetylene-type networks. These networks are notable for their high content of functional groups and their potential applications in gas adsorption due to their specific surface area and porosity . The synthesis parameters, such as the choice of comonomers and the feed ratio, play a crucial role in determining the properties of the resulting networks.
Molecular Structure Analysis
The molecular structure of 4,4'-Diethynylbiphenyl-based polymers is characterized by substituted polyene main chains cross-linked by arylene links. The structure of these polymers can be tailored by varying the comonomers used in the synthesis, which affects the specific surface area and the overall architecture of the networks. The molecular structure is a key factor in the material's performance, especially in applications like CO2 adsorption .
Chemical Reactions Analysis
4,4'-Diethynylbiphenyl participates in copolymerization reactions to form conjugated microporous polymers (CMPs). These reactions are facilitated by catalysts such as (Ph3P)2PdCl2, which enable the formation of polymers and copolymers with various other acetylenic compounds. The resulting materials can exhibit a range of properties, including enhanced thermal stability and specific interactions with other substances, as indicated by their potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials synthesized from 4,4'-Diethynylbiphenyl are influenced by the polymerization process and the resulting molecular structure. These properties include a high specific surface area, which is beneficial for gas adsorption applications. The functional groups present in the polymer networks can enhance their affinity for certain gases, such as CO2. Additionally, the thermal stability and solubility parameters of the polymers are important for their practical application and can be measured using techniques like thermogravimetric analysis and infrared spectroscopy .
科学研究应用
Application 1: Porous Organic Polymers (POPs)
- Summary of the Application: 4,4’-Diethynylbiphenyl is used in the synthesis of hydrophobic porous organic polymers (POPs). These polymers have potential in applications ranging from electrocatalysis to solar energy conversion .
- Methods of Application: A series of hydrophobic POPs containing redox-active triarylamines linked by 4,4’-diethynylbiphenyl bridges have been synthesized and characterized by NMR and EPR spectroscopy, as well as spectroelectrochemistry and computational modeling .
- Results or Outcomes: The facile electrochemical or chemical oxidation of the POPs generate mixed-valence radical cation states with markedly enhanced adsorption properties relative to their neutral analogues, including a 3-fold improvement in the H2 uptake at 77 K and 1 bar, and an increase in the isosteric heat of adsorption for CO2 .
Application 2: Crystal Structure Analysis
- Summary of the Application: The crystal structure of 4,4’-Diethynylbiphenyl has been studied to understand its potential as a conductive spacer in donor–acceptor dyads .
- Methods of Application: The crystal structure of 4,4’-Diethynylbiphenyl was determined using X-ray crystallography .
- Results or Outcomes: The compound crystallizes with four unique molecules in the asymmetric unit. None of the molecules is planar, with the two benzene rings of each molecule inclined to one another at angles of 42.41 (4), 24.07 (6), 42.59 (4) and 46.88 (4) for molecules 1–4, respectively .
Application 3: Synthesis of Microporous Organic Polymers
- Summary of the Application: 4,4’-Diethynylbiphenyl is used in the synthesis of microporous organic polymers (MOPs). These polymers have potential applications in gas storage, separation, and catalysis .
- Methods of Application: A Lewis acidic microporous organic polymer (DEBP-BMOP) is synthesized from tris(4-bromo-2,3,5,6-tetramethylphenyl)boron nodes and 4,4’-diethynyl-1,1’-biphenyl linkers .
- Results or Outcomes: The resulting polymer has a pore size of 1 and exhibits good performance in gas storage and separation applications .
Application 4: Donor–Spacer–Acceptor (DSA) Dyads
- Summary of the Application: 4,4’-Diethynylbiphenyl is used as a conductive spacer in donor–spacer–acceptor (DSA) dyads. These dyads have potential applications in artificial photosynthesis and solar cell technology .
- Methods of Application: The compound is joined to a ferrocene donor through an alkene unit and to an acceptor via an alkyne link .
- Results or Outcomes: The resulting DSA dyads have the ability to generate long-lived charge separation in their excited states, which is beneficial for their applications .
Application 5: Synthesis of High Molecular Weight Polymers
- Summary of the Application: 4,4’-Diethynylbiphenyl is used in the synthesis of high molecular weight polymers. These polymers have potential applications in various fields .
- Methods of Application: A polymer network is made of 1,3,5-tris-2’-biphenylbenzene and different cross-linker co-monomers (1,4-diethynylbenzene or 4,4’-diethynylbiphenyl) to obtain highly cross-linked, high molecular weight polymers .
- Results or Outcomes: The resulting polymers are highly cross-linked and have high molecular weights .
Application 6: Donor–Spacer–Acceptor (DSA) Dyads
- Summary of the Application: 4,4’-Diethynylbiphenyl is used as a conductive spacer in donor–spacer–acceptor (DSA) dyads. These dyads have potential applications in artificial photosynthesis and solar cell technology .
- Methods of Application: The compound is joined to a ferrocene donor through an alkene unit and to an acceptor via an alkyne link .
- Results or Outcomes: The resulting DSA dyads have the ability to generate long-lived charge separation in their excited states, which is beneficial for their applications .
安全和危害
属性
IUPAC Name |
1-ethynyl-4-(4-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJMQSKDPNPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434139 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diethynylbiphenyl | |
CAS RN |
38215-38-2 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



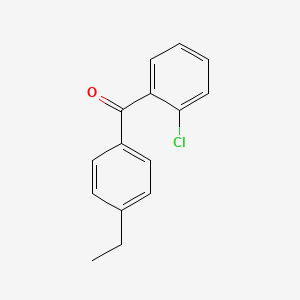
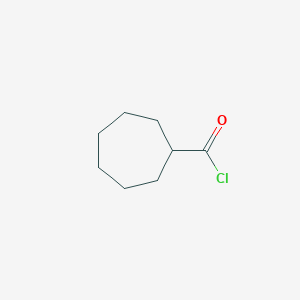
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)
